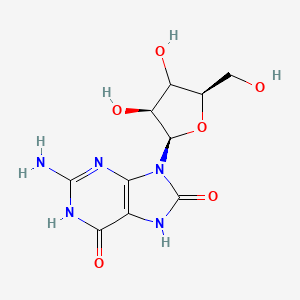
8-Hydroxy-xyloguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-xyloguanosine is a purine nucleoside analog with significant biomedical importance. It is widely used in the research and development of various pharmaceutical drugs, particularly those targeting viral diseases such as hepatitis C and respiratory syncytial virus. This compound is known for its unique structure, which makes it a crucial component for studying antiviral agents and designing potential therapeutics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-xyloguanosine typically involves the reaction of o-aminophenol with acrolein or an acrolein derivative in the presence of an oxidizing agent . This process can be optimized by using different acrolein derivatives, such as allylidene diacetate, to improve yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-xyloguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further research and development of pharmaceutical drugs.
Aplicaciones Científicas De Investigación
8-Hydroxy-xyloguanosine has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate for synthesizing nucleotide analogs.
Biology: The compound is used to study the mechanisms of viral replication and the development of antiviral agents.
Medicine: It is crucial in the development of drugs targeting viral diseases such as hepatitis C and respiratory syncytial virus.
Industry: The compound’s unique structure makes it valuable for designing potential therapeutics and studying antiviral agents.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-xyloguanosine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral polymerases and other enzymes essential for viral replication, thereby disrupting the viral life cycle . This mechanism makes it a potent antiviral agent with broad-spectrum activity.
Comparación Con Compuestos Similares
8-Hydroxyguanosine: An oxidative derivative of guanosine used as a biomarker for oxidative stress.
8-Hydroxyquinoline: A compound with broad-ranging biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8-Hydroxy-xyloguanosine stands out due to its specific application in antiviral research and its unique structure, which allows for the development of highly targeted antiviral therapies. Unlike 8-Hydroxyguanosine, which is primarily used as a biomarker, this compound has direct therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N5O6 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4?,5+,8-/m1/s1 |
Clave InChI |
FPGSEBKFEJEOSA-UKPFUCPKSA-N |
SMILES isomérico |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
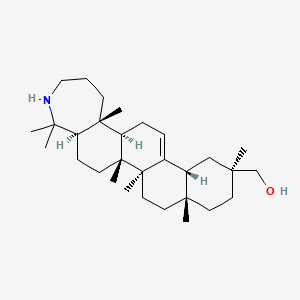

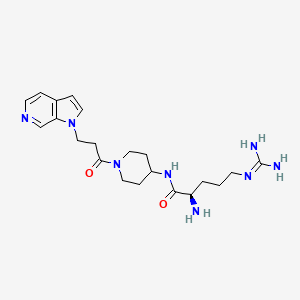
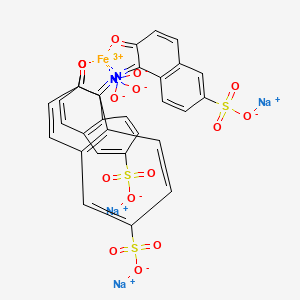
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
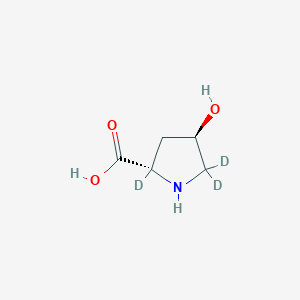

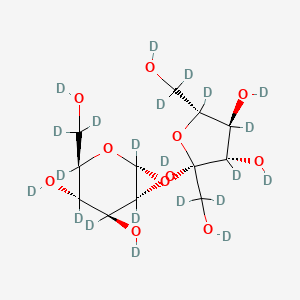

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
